4-Chloro-3-oxobutyryl chloride is a chemical compound with the molecular formula C₄H₄Cl₂O₂ and a molecular weight of approximately 154.97 g/mol. It is classified as an acyl chloride, characterized by the presence of both a carbonyl group (C=O) and a chlorine atom attached to the carbon chain. The structure of the compound features a chloro substituent at the fourth position of a butyric acid derivative, which contributes to its reactivity and utility in organic synthesis .
4-Chloro-3-oxobutyryl chloride (4-CBO-Cl) finds application in the synthesis of various amides due to its reactivity as an acylating agent. Its ability to introduce the 4-chloro-3-oxobutanoyl group (C(C(=O)CCl)C(=O)) onto amine-containing molecules allows researchers to create diverse amide structures with specific functionalities. This characteristic is particularly useful in the development of novel pharmaceuticals and functional materials. [Source: Biosynth, ]
-CBO-Cl serves as a valuable precursor for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. By utilizing its reactivity with various nucleophiles, researchers can construct diverse heterocyclic scaffolds with potential applications in medicinal chemistry and material science. The presence of the chlorine atom and the carbonyl group (C=O) facilitates diverse reaction pathways for the formation of heterocyclic rings.
Recent research explores the potential of 4-CBO-Cl as an electron acceptor in electron transfer reactions. Its high reactivity as an electron acceptor suggests its suitability for studying various electron transfer processes relevant to fields like photocatalysis and organic electronics. Further investigation in this area could lead to the development of novel materials with desired electronic properties. [Source: Biosynth, ]
As an acyl chloride, 4-chloro-3-oxobutyryl chloride is highly reactive, particularly towards nucleophiles. Common reactions include:
These reactions are facilitated by the electrophilic nature of the carbonyl carbon due to the electron-withdrawing effect of the chlorine atom.
While specific biological activity data for 4-chloro-3-oxobutyryl chloride is limited, compounds in this class often exhibit significant pharmacological properties. For instance, derivatives of acyl chlorides are frequently utilized in medicinal chemistry for synthesizing bioactive molecules. They can serve as intermediates in the development of antibiotics and other pharmaceuticals, particularly through their ability to form amides and esters that are essential in drug design .
The synthesis of 4-chloro-3-oxobutyryl chloride typically involves several methods:
4-Chloro-3-oxobutyryl chloride finds applications in various fields:
Interaction studies involving 4-chloro-3-oxobutyryl chloride primarily focus on its reactivity with biological macromolecules like proteins and nucleic acids. These studies are crucial for understanding how this compound may influence biological pathways when used as a drug precursor or active pharmaceutical ingredient. The compound's ability to form covalent bonds with amino acids in proteins suggests potential applications in targeted drug delivery systems or enzyme inhibitors .
Several compounds share structural similarities with 4-chloro-3-oxobutyryl chloride. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Chlorobenzoyl Chloride | Contains a benzoyl group instead of a butyryl group | More stable due to aromatic stabilization |
Acetyl Chloride | A simpler acyl chloride with an acetyl group | Less reactive than 4-chloro-3-oxobutyryl chloride |
Propionyl Chloride | Contains a propionyl group | Similar reactivity but larger chain length |
3-Oxobutyric Acid | Lacks the chlorinated substituent | Less reactive; primarily used as a substrate |
The uniqueness of 4-chloro-3-oxobutyryl chloride lies in its specific chlorinated structure that enhances its reactivity compared to non-chlorinated analogs, making it particularly useful in synthetic applications where selective acylation is required .
The development and characterization of 4-chloro-3-oxobutyryl chloride can be traced through patent literature and industrial chemical development spanning several decades. Early work on gamma-chloroacetoacetyl chloride, as this compound was historically known, emerged from industrial efforts to develop specialized acylating agents for pharmaceutical and agrochemical applications. The compound was first systematically prepared and characterized as part of broader research into chlorinated acetoacetic acid derivatives during the mid-20th century.
Patent documentation from the 1980s indicates that significant industrial interest in this compound developed as researchers sought efficient methods for its large-scale production. The European Patent Office records from 1981 describe early processes for the preparation of gamma-chloroacetoacetyl chloride from chlorine and diketene, establishing the foundational synthetic approach that continues to influence modern production methods. These early investigations revealed that the compound could be obtained through controlled chlorination reactions, though the processes required careful attention to temperature control and reaction conditions to minimize the formation of undesired side products.
The historical development of synthesis methods for 4-chloro-3-oxobutyryl chloride reflects broader trends in industrial organic chemistry, particularly the evolution from batch processes to continuous flow methodologies. Japanese patent literature from the 1980s documented laboratory-scale preparations using thin-film reactors, representing early attempts to improve reaction efficiency and selectivity. These developments laid the groundwork for contemporary industrial processes that emphasize high yield, selectivity, and scalability.
The systematic nomenclature of 4-chloro-3-oxobutyryl chloride follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as 4-chloro-3-oxobutanoyl chloride. This nomenclature reflects the presence of a four-carbon chain with a ketone functionality at the third position and chloro substituents at both the fourth position and as part of the acyl chloride group. The compound is registered under Chemical Abstracts Service number 41295-64-1, providing a unique identifier for chemical databases and regulatory purposes.
Alternative nomenclature systems have historically referred to this compound using various descriptive names. The European Community number 255-301-1 provides another standardized identifier, while the compound has also been known as gamma-chloroacetoacetyl chloride, reflecting its structural relationship to acetoacetic acid derivatives. The Simplified Molecular Input Line Entry System representation, Carbon(Carbon(=Oxygen)Chlorine Chlorine)Carbon(=Oxygen)Chlorine, provides a standardized method for computational chemistry applications and database searches.
Identification Parameter | Value |
---|---|
International Union of Pure and Applied Chemistry Name | 4-chloro-3-oxobutanoyl chloride |
Chemical Abstracts Service Number | 41295-64-1 |
European Community Number | 255-301-1 |
Molecular Formula | Carbon four Hydrogen four Chlorine two Oxygen two |
Molecular Weight | 154.98 grams per mole |
International Chemical Identifier | InChI=1S/Carbon four Hydrogen four Chlorine two Oxygen two/c5-2-3(7)1-4(6)8/h1-2Hydrogen two |
The compound's structural identification relies on several key spectroscopic and analytical parameters. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic chemical shifts corresponding to the methylene protons adjacent to both the ketone and chloro substituents. Mass spectrometry yields a molecular ion peak at mass-to-charge ratio 154.98, consistent with the molecular formula and isotopic distribution patterns expected for a dichlorinated compound.
4-Chloro-3-oxobutyryl chloride occupies a distinctive position in contemporary organic synthesis as a bifunctional acylating agent capable of participating in diverse reaction pathways. The compound's utility stems from its ability to introduce the 4-chloro-3-oxobutanoyl group onto various nucleophilic substrates, thereby enabling the construction of complex molecular architectures with specific functional group arrangements. This reactivity pattern has made it particularly valuable in pharmaceutical intermediate synthesis, where the introduction of chlorinated ketone functionalities is often required for biological activity.
Modern synthetic applications of 4-chloro-3-oxobutyryl chloride encompass several major reaction categories. Nucleophilic substitution reactions with alcohols, amines, and thiols generate corresponding esters, amides, and thioesters, respectively. These transformations proceed under mild conditions and typically exhibit high yields, making them attractive for industrial applications. The compound also participates in condensation reactions, including Claisen condensations, which facilitate the formation of carbon-carbon bonds and enable the synthesis of more complex molecular frameworks.
Research in heterocyclic chemistry has demonstrated the value of 4-chloro-3-oxobutyryl chloride as a precursor for various ring systems. The presence of both electrophilic and nucleophilic sites within the molecule enables cyclization reactions that lead to diverse heterocyclic scaffolds. These applications have proven particularly important in medicinal chemistry, where heterocyclic compounds frequently serve as lead structures for drug development.
Synthetic Application | Product Type | Typical Yield Range | Reaction Conditions |
---|---|---|---|
Esterification | Alkyl esters | 85-95% | Room temperature, base catalysis |
Amidation | Primary and secondary amides | 80-92% | Mild heating, amine excess |
Thioesterification | Thioester derivatives | 75-88% | Inert atmosphere, base catalysis |
Claisen condensation | Beta-diketone systems | 70-85% | Basic conditions, elevated temperature |
Heterocycle formation | Various ring systems | 65-90% | Variable, depends on specific system |
The compound's role in polymer chemistry represents another significant area of application. 4-Chloro-3-oxobutyryl chloride can serve as a monomer or comonomer in polymerization reactions, leading to materials with unique properties derived from the chlorinated ketone functionality. These polymeric materials have found applications in specialty coatings, adhesives, and functional materials where specific chemical reactivity or physical properties are required.
Recent developments in green chemistry have also explored the use of 4-chloro-3-oxobutyryl chloride in environmentally friendly synthetic processes. Research has focused on developing catalytic systems that enable efficient transformations while minimizing waste generation and environmental impact. These efforts have led to improved synthetic protocols that maintain high efficiency while addressing sustainability concerns increasingly important in modern chemical manufacturing.
The compound's applications extend to analytical chemistry, where it serves as a derivatizing agent for various analytical techniques. High-performance liquid chromatography methods have been developed using 4-chloro-3-oxobutyryl chloride as a derivatizing reagent, enabling the sensitive detection and quantification of compounds containing nucleophilic functional groups. These analytical applications demonstrate the compound's versatility beyond its primary role as a synthetic intermediate.
Environmental Hazard